molecular formula C11H11N3S B253619 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B253619
M. Wt: 217.29 g/mol
InChI Key: AZGAXEFNCACYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as CPTT, is a heterocyclic compound with potential applications in scientific research. It belongs to the family of triazole derivatives, which are known for their diverse biological activities. CPTT has been synthesized using various methods and has shown promising results in different scientific fields.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to interact with different biological targets. 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to interact with different receptors, including adenosine receptors and sigma receptors. Additionally, 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis in cancer cells by activating different signaling pathways.
Biochemical and Physiological Effects:
4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has shown diverse biochemical and physiological effects, depending on the target and concentration. It has been reported to inhibit the growth of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth of different fungi and bacteria, including Candida albicans, Aspergillus niger, and Escherichia coli. Furthermore, 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its easy synthesis, low cost, and diverse biological activities. However, the limitations of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol include its low solubility in water, which can affect its bioavailability and toxicity. Furthermore, the stability of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol under different experimental conditions needs to be evaluated to optimize its use in different scientific fields.

Future Directions

Several future directions can be explored for 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol, including its optimization as a drug candidate for different diseases. 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be modified to improve its solubility, bioavailability, and specificity towards different biological targets. Furthermore, the mechanism of action of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol needs to be further elucidated to optimize its use in different scientific fields. Additionally, the synthesis of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be optimized to increase its yield and purity for large-scale production.
Conclusion:
In conclusion, 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with promising applications in scientific research. Its easy synthesis, diverse biological activities, and potential as a drug candidate make it an attractive compound for different scientific fields. However, further research is needed to optimize its use and fully understand its mechanism of action.

Synthesis Methods

4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized using different methods, including the reaction of cyclopropylamine, phenyl isothiocyanate, and 4-phenyl-1,2,4-triazole-3-thiol. Another method involves the reaction of 4-cyclopropyl-5-phenyl-1,2,4-triazole-3-thiol with phenyl isothiocyanate. The synthesis of 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been reported in various research papers, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has shown potential applications in different scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antifungal, antibacterial, and antiviral activities. 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. Furthermore, 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been used as a precursor for the synthesis of other triazole derivatives, which have shown diverse biological activities.

properties

Product Name

4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

4-cyclopropyl-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H11N3S/c15-11-13-12-10(14(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,15)

InChI Key

AZGAXEFNCACYSU-UHFFFAOYSA-N

SMILES

C1CC1N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

C1CC1N2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.